REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1.[C:38]([O:42][C:43](=[O:45])[CH3:44])([CH3:41])([CH3:40])[CH3:39].[Cl:46][C:47]1[CH:52]=[C:51](Cl)[CH:50]=[CH:49][N:48]=1>C1(C)C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[C:38]([O:42][C:43](=[O:45])[CH2:44][C:51]1[CH:50]=[CH:49][N:48]=[C:47]([Cl:46])[CH:52]=1)([CH3:41])([CH3:40])[CH3:39] |f:5.6|
|
Name
|
|
Quantity
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5.45 g
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Type
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reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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3.61 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)Cl
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Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
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Name
|
Palladium dibenzylideneacetone
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Quantity
|
743 mg
|
Type
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catalyst
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Smiles
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C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred for 15 minutes at −78° C. and for 15 minutes at RT, whereupon a clear solution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After thoroughly purging the solvent with argon
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Type
|
ADDITION
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Details
|
n-BuLi (21.1 ml of a 1.6 M solution in hexanes, 33.8 mmol) is added
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Type
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CUSTOM
|
Details
|
is obtained
|
Type
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STIRRING
|
Details
|
The mixture is stirred for 10 minutes at RT
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
it is cooled to −10° C
|
Type
|
WAIT
|
Details
|
After 10 minutes at −10° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting materials
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with EtOAc
|
Type
|
ADDITION
|
Details
|
poured into a saturated aqueous NH4Cl solution
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by FCC (hexanes/EtOAc, gradient from 97:3 to 90:10)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC1=CC(=NC=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |